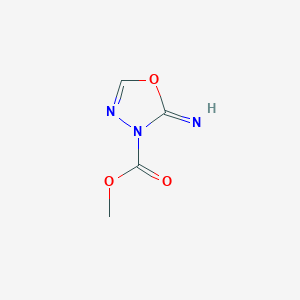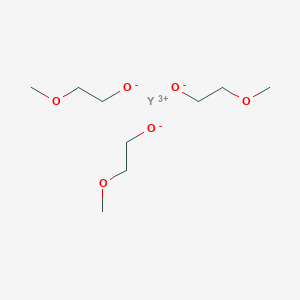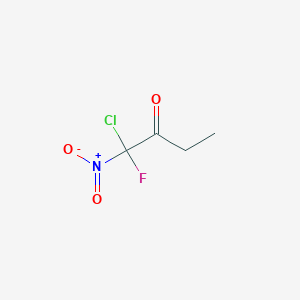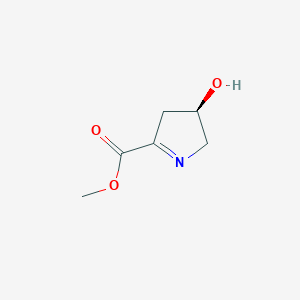
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) is a complex organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxylic acid group, and a methyl ester group. The ® configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a suitable aldehyde and amine, the formation of the pyrrole ring can be achieved through a Paal-Knorr synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while reduction can produce an alcohol derivative.
Scientific Research Applications
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,propylester: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) lies in its specific stereochemistry and the presence of the methyl ester group. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
methyl (3R)-3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)5-2-4(8)3-7-5/h4,8H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHHHUNRVBDENF-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NCC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NC[C@@H](C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
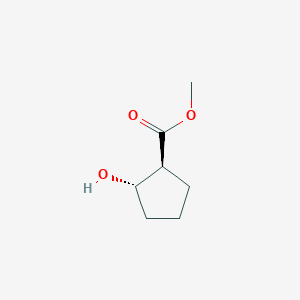
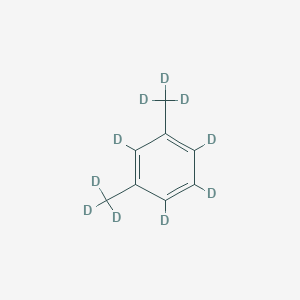
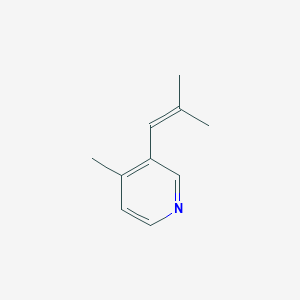
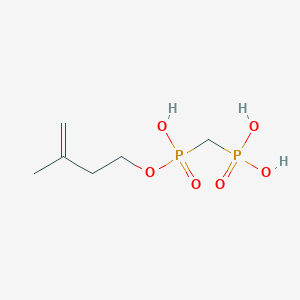

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)
![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)

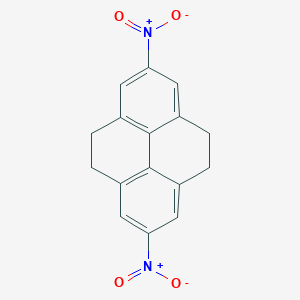
![7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B55802.png)
![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)
